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molecular formula C10H16O2 B175233 Ethyl 4-methylenecyclohexanecarboxylate CAS No. 145576-28-9

Ethyl 4-methylenecyclohexanecarboxylate

Cat. No. B175233
M. Wt: 168.23 g/mol
InChI Key: DLVGFWIRQAUWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326973B2

Procedure details

At 0° C., to a solution of ethyl 4-methylenecyclohexanecarboxylate (0.08 g) in DCE (1 mL) was added chloroiodomethane (0.110 mL, 1.522 mmol), followed by the addition of 1 N diethylzinc in hexane (0.761 mL, 0.761 mmol). The reaction was stirred at 0° C. for 1 hr, then stirred at rt for 18 hrs. The reaction mixture was diluted with EtOAc and 1 N HCl, the organic phase was washed with sat. NaCl, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was charged to a 25 g silica gel cartridge which was eluted with a 20 min gradient of 0-6% EtOAc in hexane to yield ethyl spiro[2.5]octane-6-carboxylate. 1H NMR (400 MHz, CDCl3) δ ppm 4.08-4.18 (2H, m), 2.32 (1H, tq, J=11.01, 3.53 Hz), 1.85-1.93 (2H, m), 1.53-1.74 (4H, m), 1.28-1.35 (2H, m), 1.22-1.28 (3H, m), 0.28 (2H, ddd, J=8.53, 5.52, 1.51 Hz), 0.17-0.25 (2H, m).
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.761 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.Cl[CH2:14]I.C([Zn]CC)C.CCCCCC>ClCCCl.CCOC(C)=O.Cl>[CH2:14]1[C:2]2([CH2:3][CH2:4][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]2)[CH2:1]1

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
C=C1CCC(CC1)C(=O)OCC
Name
Quantity
0.11 mL
Type
reactant
Smiles
ClCI
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
0.761 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt for 18 hrs
Duration
18 h
WASH
Type
WASH
Details
the organic phase was washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The crude product was charged to a 25 g silica gel cartridge which
WASH
Type
WASH
Details
was eluted with a 20 min gradient of 0-6% EtOAc in hexane
Duration
20 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CC12CCC(CC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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